Cas no 1450-31-3 (diphenylmethanethione)

Diphenylmethanethione (CAS 1013-88-3) is a thioketone compound characterized by the presence of a sulfur atom doubly bonded to a central carbon within a diphenylmethane framework. This structure imparts unique reactivity, particularly in nucleophilic addition and cycloaddition reactions, making it valuable in organic synthesis and heterocyclic chemistry. Its conjugated system enhances stability while maintaining reactivity toward thiols and amines. Diphenylmethanethione serves as a versatile intermediate in the preparation of sulfur-containing compounds, including thioketals and thioamides. The compound’s crystalline form and well-defined melting point (78–80°C) facilitate handling and purification. Its applications extend to materials science and coordination chemistry due to its ligand properties.
diphenylmethanethione structure
diphenylmethanethione structure
Product Name:diphenylmethanethione
CAS No:1450-31-3
MF:C13H10S
MW:198.283502101898
MDL:MFCD00015394
CID:96592
PubChem ID:578536
Update Time:2025-10-28

diphenylmethanethione Chemical and Physical Properties

Names and Identifiers

    • Methanethione, diphenyl-
    • Benzothione
    • diphenyl-methanethione
    • diphenylthione
    • Methanethione,diphenyl
    • thiobenzophenone
    • Benzothiophenone
    • Diphenyl methanethione
    • Diphenyl thioketone
    • diphenylmethanethione
    • 1450-31-3
    • UNII-JYQ6P4G3UJ
    • AKOS006283543
    • Q7784648
    • Diphenylmethanethione #
    • SCHEMBL329591
    • JYQ6P4G3UJ
    • DTXSID50342088
    • Benzophenone, thio-
    • MDL: MFCD00015394
    • Inchi: 1S/C13H10S/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
    • InChI Key: XDDVRYDDMGRFAZ-UHFFFAOYSA-N
    • SMILES: S=C(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 198.05000
  • Monoisotopic Mass: 198.05032149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 32.1Ų

Experimental Properties

  • Density: 1.130±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 54-55 ºC
  • Boiling Point: 295.61°C (rough estimate)
  • Refractive Index: 1.6200 (estimate)
  • Solubility: Insuluble (3.8E-3 g/L) (25 ºC),
  • PSA: 32.09000
  • LogP: 3.45290

diphenylmethanethione Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

diphenylmethanethione Pricemore >>

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diphenylmethanethione Production Method

diphenylmethanethione Related Literature

Additional information on diphenylmethanethione

Recent Advances in the Study of Diphenylmethanethione (CAS: 1450-31-3) in Chemical Biology and Pharmaceutical Research

Diphenylmethanethione (CAS: 1450-31-3), also known as thiobenzophenone, is a sulfur-containing organic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique chemical properties and potential therapeutic applications. Recent studies have explored its role as a versatile building block in organic synthesis, a ligand in coordination chemistry, and a precursor for bioactive molecules. This research brief synthesizes the latest findings on diphenylmethanethione, highlighting its mechanistic insights, synthetic utility, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's ability to form stable complexes with transition metals, particularly gold(I) and platinum(II), for potential use in anticancer therapies. The researchers demonstrated that diphenylmethanethione-derived metal complexes exhibited enhanced cytotoxicity against various cancer cell lines while showing reduced toxicity toward normal cells. The study attributed this selectivity to the compound's unique electronic structure, which facilitates targeted delivery and controlled release of the metal ions within tumor microenvironments.

In the field of photopharmacology, researchers have exploited diphenylmethanethione's photochemical properties to develop light-activated prodrugs. A recent breakthrough published in Nature Communications (2024) described the design of diphenylmethanethione-containing molecules that undergo reversible photoisomerization, enabling precise spatiotemporal control of drug activity. This approach has shown promise in minimizing off-target effects in treatments for neurological disorders, where conventional drugs often cause widespread systemic effects.

The compound's role in organic synthesis continues to expand, with several 2024 studies reporting novel methodologies for C-S bond formation using diphenylmethanethione as a sulfur transfer reagent. These developments are particularly relevant for the synthesis of sulfur-containing pharmaceuticals, which constitute approximately 25% of all small-molecule drugs on the market. Researchers have also made progress in understanding the compound's mechanism of action in various catalytic cycles, leading to more efficient and sustainable synthetic protocols.

From a pharmaceutical perspective, computational studies have predicted favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for diphenylmethanethione derivatives, suggesting their potential as drug candidates. Molecular docking simulations indicate that certain derivatives can selectively bind to protein targets involved in inflammation and autoimmune diseases. These findings are currently being validated through preclinical studies, with preliminary results showing promising anti-inflammatory activity in animal models.

Looking forward, the unique combination of chemical stability, synthetic versatility, and biological activity makes diphenylmethanethione (1450-31-3) a compound of continuing interest in chemical biology and drug discovery. Future research directions likely include the development of more sophisticated metal complexes for targeted therapy, exploration of its potential in PROTAC (proteolysis targeting chimera) technology, and investigation of its applications in materials science. The compound's demonstrated utility across multiple disciplines underscores its importance as a research tool and potential therapeutic agent in modern pharmaceutical development.

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